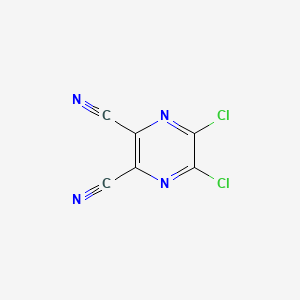

5,6-Dichloro-2,3-dicyanopyrazine

Descripción

Significance of Pyrazine (B50134) Derivatives in Organic Synthesis

Pyrazine and its derivatives are crucial building blocks in the creation of new materials and pharmacologically important substances. researchgate.net Their presence in many natural products underscores their biological relevance. researchgate.net The pyrazine ring, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, serves as a key framework in the synthesis of bioactive compounds, catalysts, and various reaction media. researchgate.netnih.gov These derivatives are known to exhibit a spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govtandfonline.com

Role of Halogenated Pyrazines as Synthetic Intermediates

Halogenated pyrazines, such as 5,6-dichloro-2,3-dicyanopyrazine, are particularly important as synthetic intermediates. cymitquimica.comnih.gov The presence of halogen atoms, like chlorine, on the pyrazine ring enhances its reactivity, allowing for a variety of chemical transformations. zcpc.net This increased reactivity facilitates the introduction of different functional groups, enabling chemists to tailor the properties of the resulting molecules for specific applications in pharmaceuticals and agrochemicals. zcpc.net The ability to undergo nucleophilic substitution reactions makes halogenated pyrazines versatile precursors for more complex molecular architectures. nii.ac.jp

Historical Context and Evolution of Research on Dicyanopyrazine Compounds

The study of pyrazine chemistry has a rich history, with early research focusing on their natural occurrence and flavor-imparting properties in foods. unimas.myelsevierpure.com Over time, the focus has expanded to their synthesis and application in various industries, including pharmaceuticals and fragrances. elsevierpure.comresearchgate.net Research into dicyanopyrazine compounds, specifically, has been driven by their potential in creating materials with unique electronic and optical properties. For instance, dicyanopyrazine-based molecules have been investigated for their use as organic photocatalysts. researchgate.net The evolution of synthetic methods has allowed for the creation of increasingly complex dicyanopyrazine derivatives with tailored functionalities. unimas.my

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,6-dichloropyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl2N4/c7-5-6(8)12-4(2-10)3(1-9)11-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFXYBKGILUJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345890 | |

| Record name | 5,6-Dichloro-2,3-dicyanopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56413-95-7 | |

| Record name | 5,6-Dichloro-2,3-dicyanopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dichloro-2,3-dicyanopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6 Dichloro 2,3 Dicyanopyrazine

Established Synthetic Routes and Precursors

The synthesis of 5,6-dichloro-2,3-dicyanopyrazine and its structural analogs often relies on well-established chemical transformations. These methods typically involve the construction of the core pyrazine (B50134) ring from acyclic precursors.

Synthesis from Diaminomaleonitrile (B72808) and 1,2-Dicarbonyl Compounds (Indirect Precursors)

A primary and versatile method for constructing the pyrazine-2,3-dicarbonitrile (B77751) scaffold involves the condensation of diaminomaleonitrile (DAMN) with various 1,2-dicarbonyl compounds. researchgate.netnih.gov DAMN, a tetramer of hydrogen cyanide, serves as a crucial precursor, providing the two nitrogen atoms and the two cyano groups of the pyrazine ring. researchgate.net The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net

The versatility of this method is demonstrated by its applicability with a range of 1,2-dicarbonyl compounds, including glyoxal, α-keto aldehydes, and α-diketones, leading to a variety of substituted pyrazine-2,3-dicarbonitriles. researchgate.netnih.gov For instance, the reaction of DAMN with biacetyl in the presence of a suitable catalyst can yield 5,6-dimethylpyrazine-2,3-dicarbonitrile. nih.gov

| Precursor 1 | Precursor 2 | Product |

| Diaminomaleonitrile (DAMN) | 1,2-Dicarbonyl Compound (e.g., Glyoxal, Biacetyl) | Substituted Pyrazine-2,3-dicarbonitrile |

| 1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile (B1221820) | Thionyl Chloride | 2,3-Dichloro-5,6-dicyanopyrazine |

This table outlines key precursors for the synthesis of pyrazine-2,3-dicarbonitrile derivatives.

Utilization of Commercial Sources and Purity Considerations

This compound is commercially available from various chemical suppliers. tcichemicals.comcalpaclab.comscbt.comfishersci.ca It is typically sold as a white to light yellow or light orange powder or crystal. tcichemicals.com The purity of the commercially available compound is generally high, often exceeding 98.0% as determined by gas chromatography (GC). tcichemicals.com For research and specific applications, it is crucial to consider the purity and potential impurities, which can be ascertained from the certificate of analysis provided by the supplier. scbt.com

Advanced Synthetic Strategies for Pyrazine-2,3-dicarbonitrile Scaffolds

Research into the synthesis of pyrazine-2,3-dicarbonitriles continues to evolve, with a focus on developing more efficient and versatile methods.

Multi-step Reaction Sequences for Isomeric Dichlorodicyanopyrazines

The synthesis of specific isomers of dichlorodicyanopyrazines, such as 3,5-dichloropyrazine-2,6-dicarbonitrile, often requires multi-step reaction sequences. researchgate.net These synthetic routes may involve a series of transformations, including cyclization, chlorination, and functional group manipulations to achieve the desired substitution pattern on the pyrazine ring. google.commdpi.com For example, a patented process describes the preparation of 2,3-dichloro-5,6-dicyanopyrazine from 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile by reaction with thionyl chloride. google.com The development of such multi-step syntheses is crucial for accessing a wider range of pyrazine derivatives with specific electronic and steric properties. syrris.jprsc.orgresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical aspect of synthesizing pyrazine derivatives efficiently. researchgate.nettandfonline.com This includes the choice of solvents, catalysts, temperature, and reaction time. For instance, in the condensation of diaminomaleonitrile with 1,2-dicarbonyl compounds, the use of a catalyst and the appropriate solvent can significantly impact the reaction rate and the yield of the final product. researchgate.netresearchgate.net Studies have explored various catalytic systems to improve the efficiency of these reactions. tandfonline.com The goal of optimization is to maximize the yield of the desired product while minimizing the formation of byproducts and simplifying the purification process. researchgate.net

| Parameter | Condition | Effect on Synthesis |

| Catalyst | Presence/Absence | Can significantly increase reaction rate and yield. |

| Solvent | Type (e.g., aqueous, organic) | Affects solubility of reactants and can influence reaction pathway. |

| Temperature | Varies | Can influence reaction rate and selectivity. |

| Reactant Concentration | Varies | Can impact reaction kinetics and product distribution. |

This table highlights key parameters that are often optimized in the synthesis of pyrazine derivatives.

Green Chemistry Approaches in Pyrazine Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods for pyrazines. nih.govresearchgate.net These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency. researchgate.net One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is a key strategy in green chemistry. researchgate.net Additionally, the use of water as a solvent and the development of catalyst-free or reusable catalyst systems are being explored to make pyrazine synthesis more sustainable. nih.govresearchgate.net For example, a greener approach for the one-pot synthesis of pyrazines has been reported, which is cost-effective and environmentally benign. researchgate.net

Reactivity and Chemical Transformations of 5,6 Dichloro 2,3 Dicyanopyrazine

Nucleophilic Substitution Reactions

The chlorine atoms on the pyrazine (B50134) ring serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the adjacent cyano groups facilitates the addition-elimination mechanism characteristic of these transformations. Depending on the nucleophile and reaction conditions, either one or both chlorine atoms can be displaced.

Reaction with Amines: Mono- and Bis-substitution Products

5,6-Dichloro-2,3-dicyanopyrazine readily reacts with primary and secondary amines to yield mono- and bis-amino substituted products. The control over the degree of substitution can typically be achieved by modulating the stoichiometry of the reactants and the reaction temperature.

To achieve mono-substitution, approximately two equivalents of the amine are required for each mole of the dichloropyrazine; one equivalent acts as the nucleophile while the second neutralizes the liberated hydrogen chloride (HCl). For instance, the reaction of this compound with allylamine (B125299) in anhydrous tetrahydrofuran (B95107) at low temperatures (-75 °C) selectively yields the mono-substituted product, 2-allylamino-3-chloro-5,6-dicyanopyrazine. The primary amine products of these reactions are also nucleophilic and can react further with the starting material to form di-substituted products. organic-chemistry.org To favor the formation of the primary amine, a large excess of the aminating agent (like ammonia) is often used. fishersci.ca

Further reaction with the same or a different amine leads to the bis-substitution product. These sequential substitutions allow for the synthesis of both symmetrical and unsymmetrical diamino-dicyanopyrazine derivatives. The lone pair of electrons on the nitrogen atom of amines makes them effective nucleophiles for this type of substitution reaction. fishersci.caharvard.edu

Table 1: Representative Nucleophilic Substitution with Amines

| Starting Material | Reagent | Product | Solvent | Temperature | Citation |

|---|---|---|---|---|---|

| This compound | Allylamine (2.1 equiv.) | 2-Allylamino-3-chloro-5,6-dicyanopyrazine | Tetrahydrofuran | -75 °C | organic-chemistry.org |

Reaction with Thiols and Thioacetamide (B46855)

Sulfur-based nucleophiles, such as thiols, react with this compound in a similar fashion to amines. The use of thiolates, which are stronger nucleophiles than their corresponding thiols, facilitates the displacement of the chloro substituents. These reactions can be used to introduce sulfur-containing functional groups onto the pyrazine core. For example, SNAr reactions with thiolate nucleophiles are employed to synthesize derivatives where the chlorine atoms are replaced by thioether linkages. This strategy is part of the broader functionalization of the dicyanopyrazine core to create novel molecular structures.

Reaction with Alcohols and Phenols

While the pyrazine core is highly activated towards nucleophilic attack, direct substitution with neutral alcohols and phenols is less common than with amines or thiols. The reaction typically requires the use of the more nucleophilic alkoxide or phenoxide anions, generated by treating the corresponding alcohol or phenol (B47542) with a suitable base. These reactions would yield alkoxy- or aryloxy-substituted dicyanopyrazines, respectively.

Formation of Pyrrolo[2,3-b]pyrazines and Furo Analogues

The synthesis of fused heterocyclic systems such as pyrrolo[2,3-b]pyrazines and their furo analogues from this compound can be envisioned through a tandem reaction sequence. This would involve an initial nucleophilic substitution followed by an intramolecular cyclization. For example, reaction with an amino alcohol could lead to an intermediate where the amino group displaces one of the chlorine atoms. Subsequent intramolecular attack by the hydroxyl group onto the adjacent carbon, displacing the second chlorine, would form the fused ring system. While this is a plausible route, many synthetic approaches to these fused systems start from different, pre-functionalized pyrazine precursors.

Condensation Reactions with o-Phenylenediamines for Azaacene Derivatives

A significant application of this compound is its use as a building block for larger, nitrogen-containing polycyclic aromatic compounds, known as azaacenes. The reaction involves the condensation of the dichloropyrazine with a substituted o-phenylenediamine (B120857) (1,2-diaminobenzene). nih.gov This reaction proceeds via a double nucleophilic substitution, where each amine group of the o-phenylenediamine displaces one of the chlorine atoms on the pyrazine ring. nih.govnih.gov

The initial condensation is typically carried out by refluxing the two components in a solvent like acetonitrile (B52724). nih.gov This forms a dihydro-pyrazinacene intermediate. Subsequent dehydrogenation (aromatization), often achieved using an oxidizing agent like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), yields the final planar, electron-accepting azaacene derivative. nih.gov This method provides an efficient route to linearly fused pyrazine-containing aromatic systems. nih.gov

Table 2: Synthesis of Azaacene Precursor

| Reagent 1 | Reagent 2 | Intermediate Product | Solvent | Conditions | Citation |

|---|---|---|---|---|---|

| This compound | 4-Dodecyloxy-1,2-phenylenediamine | Dihydro-dicyanododecyloxy-quinoxalino[2,3-b]pyrazine | Acetonitrile | Reflux | nih.gov |

Cross-Coupling Reactions

The chloro-substituents of this compound are amenable to displacement via palladium-catalyzed cross-coupling reactions, offering a powerful tool for carbon-carbon bond formation. The Suzuki-Miyaura coupling is a particularly effective method for this transformation.

In a typical Suzuki coupling, this compound is reacted with an organoboron reagent, such as an arylboronic acid or alkylboronic pinacol (B44631) ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.netlibretexts.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

This methodology allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 5- and 6-positions of the pyrazine ring. By controlling the stoichiometry of the coupling partners, it is possible to achieve either mono- or di-substitution, providing access to a diverse library of functionalized dicyanopyrazines. These reactions are fundamental in creating complex molecules for materials science and medicinal chemistry. nih.govnih.gov

Table 3: Generalized Suzuki-Miyaura Cross-Coupling Reaction

| Reactants | Catalyst System | Base | Solvent | Product Type | Citation |

|---|

Suzuki–Miyaura Cross-Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. libretexts.org In the context of this compound, this reaction allows for the selective replacement of one or both chlorine atoms with various aryl or heteroaryl groups, sourced from boronic acid derivatives. This palladium-catalyzed reaction typically proceeds under basic conditions and demonstrates a high tolerance for a wide range of functional groups. libretexts.orgresearchgate.net

The reaction of this compound with boronic acids can be controlled to achieve either mono- or disubstitution. rsc.org For instance, reacting this compound with one equivalent of a boronic acid derivative in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate, can lead to the formation of a mono-arylated product. Subsequent reaction with a different boronic acid can then yield a dissymmetric disubstituted pyrazine.

A study on the Suzuki-Miyaura cross-coupling of various dichloro-heteroaromatics, including a related dichloropyridine, with p-methoxyphenylboronic acid in the presence of a palladium catalyst resulted in good to excellent yields of the desired diarylated products. researchgate.net The general applicability of this reaction to other nitrogen-containing heterocycles suggests its utility for the functionalization of this compound. nih.gov

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | Good to Excellent | researchgate.net |

| P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | Good to Excellent | nih.gov |

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Dichloroheterocycles

Sonogashira Coupling Reactions for Substituted Pyrrolo[2,3-b]pyrazines

The Sonogashira coupling, a palladium-copper co-catalyzed reaction, provides a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This methodology has been effectively employed in the synthesis of substituted pyrrolo[2,3-b]pyrazines starting from this compound. researchgate.net

A one-pot, multicomponent reaction involving this compound, hydrazine, phenylacetylene (B144264), and various aldehydes demonstrates an efficient route to 5-(arylideneamino)-6-phenyl-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles. researchgate.net The key step in this transformation is the Sonogashira coupling. The reaction conditions are crucial, with optimal yields obtained using a Pd(PPh₃)₂Cl₂/CuI catalytic system in DMF at 80 °C. researchgate.net It was observed that the use of phenylacetylene is essential, as aliphatic alkynes did not lead to successful coupling. researchgate.net

The regioselectivity of Sonogashira couplings with similar dichloroheterocycles, such as 4,6-dichloro-2-pyrone, has been shown to be highly dependent on the reaction conditions and the electronic properties of the substrate, with substitution often favoring the more reactive chloro position. rsc.orgnih.gov

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | Good |

Table 2: Conditions for Sonogashira Coupling in the Synthesis of Pyrrolo[2,3-b]pyrazines researchgate.net

Oxidative Coupling Reactions

Oxidative coupling reactions offer another avenue for the transformation of compounds like this compound. While direct oxidative coupling studies on this specific molecule are not extensively detailed in the provided results, related dicyanopyrazine derivatives have been shown to act as photoredox catalysts in cross-dehydrogenative coupling (CDC) reactions. rsc.org These reactions involve the formation of a carbon-carbon bond through the formal removal of two hydrogen atoms from the coupling partners.

For example, a dicyanopyrazine derivative, DPZ 1, has been successfully used as a photoredox catalyst in a benchmark CDC reaction. rsc.org This suggests the potential for this compound itself, or its derivatives, to participate in or catalyze similar oxidative coupling processes. Furthermore, oxidative coupling of phenols and porphyrins has been achieved using 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ), a structurally related quinone, indicating the feasibility of such transformations involving highly chlorinated and cyanated systems. researchgate.net

Cyclization Reactions and Annulation

Cyclization and annulation reactions involving this compound are pivotal in the synthesis of larger, more complex heterocyclic systems, particularly those with applications in materials science and medicinal chemistry. chim.itrsc.org

Synthesis of Pyrazinoporphyrazines

The reaction of this compound with amines can lead to the formation of precursors for larger macrocyclic structures. For example, the reaction with thioacetamide can result in the formation of 1,4,6,9-tetraaza-2,3,7,8-tetracyanothianthrene, a key intermediate that can undergo further cyclization reactions. researchgate.netcapes.gov.br The dicyano-substituted pyrazine moiety is a crucial building block for the synthesis of pyrazinoporphyrazines. These macrocycles are typically synthesized through the tetramerization of a suitable pyrazine-2,3-dicarbonitrile (B77751) derivative. While the direct synthesis from this compound is not explicitly detailed, its derivatives, obtained through nucleophilic substitution of the chlorine atoms, are the direct precursors.

Formation of Quinoxalinoporphyrazines

Similar to the synthesis of pyrazinoporphyrazines, the formation of quinoxalinoporphyrazines involves the cyclotetramerization of a quinoxaline-2,3-dicarbonitrile (B98847) derivative. capes.gov.br The reaction of this compound with primary amines can lead to the formation of 2,3-bis(amino)-5,6-dicyanopyrazines. These intermediates can then undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxaline-2,3-dicarbonitriles, which are the direct precursors for quinoxalinoporphyrazines.

Mechanistic Investigations of this compound Reactions

Mechanistic studies provide a deeper understanding of the reactivity of this compound. In Suzuki-Miyaura cross-coupling reactions, the general mechanism involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

For dicyanopyrazine derivatives used as photoredox catalysts, mechanistic investigations have focused on their electronic properties. rsc.org The push-pull nature of these molecules, with electron-donating groups and the electron-withdrawing dicyanopyrazine core, is crucial for their photocatalytic activity. rsc.org X-ray analysis and DFT calculations have been employed to understand the structure-property relationships and the influence of substituents on the photoredox potential of these compounds. rsc.org These studies reveal that the geometry and electronic structure of the dicyanopyrazine moiety play a significant role in the efficiency of the catalyzed reactions. rsc.org

Elucidation of Reaction Pathways and Intermediates

The reaction of this compound with various nucleophiles proceeds through a stepwise addition-elimination mechanism, which is characteristic of SNAr reactions. This pathway involves the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer-type complex.

The reaction with amines serves as a well-documented example. The interaction of this compound with primary or secondary amines can lead to either mono- or di-substituted products, depending on the reaction stoichiometry and conditions. capes.gov.br The reaction proceeds through the initial attack of the amine on one of the chlorinated carbon atoms, leading to the formation of a tetrahedral intermediate. This intermediate then eliminates a chloride ion to yield the mono-substituted product. A second substitution can occur at the remaining C-Cl bond to afford the bis-substituted product. capes.gov.br

In some instances, intramolecular reactions can follow the initial substitution. For example, the reaction of 2,3-bis(N-methylamino)-5,6-dicyanopyrazine, which can be conceptually derived from the substitution of this compound, can lead to the formation of complex heterocyclic structures like 2,3,7,8-tetracyano-1,4,6,9-tetraaza-5,10-dimethyl-5,10-dihydrophenazine. capes.gov.br

Reactions with sulfur nucleophiles are also anticipated to follow a similar SNAr pathway. Sulfur nucleophiles are generally more potent than their oxygen counterparts in SNAr reactions. libretexts.org The reaction with a sulfur nucleophile, such as a thiol or thiophenol, would involve the attack of the thiolate anion on the electron-deficient carbon of the pyrazine ring to form a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion. The use of elemental sulfur in the presence of a base can also be a route to introduce sulfur functionalities, potentially leading to the formation of thiadiazole-fused systems, although specific examples starting from this compound are not extensively documented. nih.gov

The general mechanism for the nucleophilic aromatic substitution on this compound can be depicted as follows:

Step 1: Nucleophilic Attack and Formation of Meisenheimer Intermediate

Nu- + C6Cl2N4 → [C6Cl2N4(Nu)]-

Step 2: Elimination of Leaving Group

[C6Cl2N4(Nu)]- → C6ClN4(Nu) + Cl-

This process can be repeated for the second chlorine atom.

A plausible reaction mechanism for the formation of a mono-substituted product is detailed below:

A nucleophile (e.g., an amine, R2NH) attacks one of the carbon atoms bearing a chlorine atom.

The aromaticity of the pyrazine ring is temporarily broken, and a negatively charged intermediate (Meisenheimer complex) is formed. This intermediate is stabilized by the delocalization of the negative charge over the electron-withdrawing cyano groups and the pyrazine ring.

The chloride ion is expelled, and the aromaticity of the pyrazine ring is restored, yielding the mono-substituted product.

For the formation of a di-substituted product, this sequence is repeated at the second chlorinated position.

| Reactant | Nucleophile | Product(s) | Reaction Type |

| This compound | Amines (e.g., RNH2, R2NH) | Mono- and/or Di-substituted aminopyrazines | Nucleophilic Aromatic Substitution |

| This compound | Sulfur Nucleophiles (e.g., RSH) | Mono- and/or Di-substituted thiopyrazines (Predicted) | Nucleophilic Aromatic Substitution |

Influence of Solvent Polarity and Temperature on Reaction Outcomes

The rates and outcomes of nucleophilic aromatic substitution reactions involving this compound are significantly influenced by both solvent polarity and reaction temperature. These parameters can affect the stability of the reactants, intermediates, and transition states, thereby dictating the reaction kinetics and selectivity.

Influence of Solvent Polarity:

The effect of solvent polarity on SNAr reactions is complex and depends on the specific nature of the nucleophile and the substrate. Generally, polar aprotic solvents are preferred for SNAr reactions. These solvents can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. Furthermore, they can stabilize the charged Meisenheimer intermediate, which lowers the activation energy of the reaction.

For reactions of this compound, increasing the solvent polarity is expected to accelerate the rate of substitution. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (ACN) are commonly employed for SNAr reactions. nih.govrsc.org These solvents are effective at solvating the charged intermediates and transition states involved in the reaction mechanism.

In contrast, protic solvents, such as alcohols, can decrease the reaction rate by forming hydrogen bonds with the nucleophile, which reduces its reactivity. nih.gov This effect is particularly pronounced with anionic nucleophiles.

The choice of solvent can also influence the selectivity of the reaction, for instance, in cases where mono- versus di-substitution is possible. A more polar solvent might favor the formation of the di-substituted product by facilitating the second substitution step.

| Solvent Type | Expected Effect on Reaction Rate | Rationale |

| Polar Aprotic (e.g., DMF, DMSO) | Increase | Stabilization of the charged Meisenheimer intermediate. |

| Nonpolar Aprotic (e.g., Toluene, Hexane) | Decrease | Poor stabilization of the charged intermediate. |

| Protic (e.g., Ethanol, Water) | Decrease | Solvation of the nucleophile, reducing its reactivity. |

Influence of Temperature:

As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate for the nucleophilic substitution of this compound. According to the Arrhenius equation, a higher temperature provides more kinetic energy to the reacting molecules, increasing the frequency of effective collisions that lead to product formation.

Temperature can also play a crucial role in controlling the selectivity of the reaction. For instance, in the reaction with amines, lower temperatures might favor the formation of the mono-substituted product, as the activation energy for the second substitution is likely higher. By carefully controlling the temperature, it is possible to isolate the desired product. In some cases, forcing conditions with higher temperatures may be necessary to achieve di-substitution, especially if the first substitution deactivates the ring towards further attack. nih.gov

It is important to note that excessively high temperatures can lead to side reactions and decomposition of the starting materials or products, thus a balance must be found to achieve optimal yield and selectivity.

| Temperature | Expected Effect on Reaction Rate | Expected Effect on Selectivity |

| Increased | Faster reaction rate | May favor di-substitution over mono-substitution. Potential for increased side reactions. |

| Decreased | Slower reaction rate | May favor mono-substitution. Higher selectivity may be achieved. |

Structure Activity/property Relationships of 5,6 Dichloro 2,3 Dicyanopyrazine Derivatives

Influence of Substituent Effects on Electronic Properties

The electronic properties of 5,6-dichloro-2,3-dicyanopyrazine derivatives are highly sensitive to the nature of the substituents attached to the pyrazine (B50134) core. The pyrazine ring, adorned with two cyano groups, is strongly electron-deficient, making it a powerful acceptor (A) unit. When electron-donating (D) groups are introduced, typically by replacing the chlorine atoms, a D-π-A system is formed, leading to pronounced intramolecular charge-transfer (ICT) characteristics. rsc.org

The strength and nature of the donor group directly modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Introducing strong electron-donating groups, such as amino or alkoxy-substituted aryl groups, raises the HOMO energy level while having a smaller effect on the LUMO, which remains localized on the electron-deficient dicyanopyrazine core. rsc.orgresearchgate.net This reduction in the HOMO-LUMO energy gap is a key strategy for shifting the absorption and emission profiles of the molecules. researchgate.net

In related donor-acceptor systems based on diazines, the introduction of electron-withdrawing substituents like cyano (-CN) or methylsulfonyl (-SO2CH3) groups directly onto the acceptor unit further lowers the LUMO energy. researchgate.netnih.gov For instance, in a series of pyrimidine-carbazole emitters, which serve as a model for D-A behavior, modifying the pyrimidine (B1678525) acceptor with a -CN group resulted in a significant stabilization of the LUMO, with its energy dropping to -2.15 eV, compared to -1.38 eV for a derivative with a phenylthio group. researchgate.netnih.gov This demonstrates that substituents not only create the initial D-A framework but can also be used to fine-tune the electronic energy levels with high precision.

Table 1: Effect of Substituents on Frontier Molecular Orbital Energies in Model Pyrimidine-based D-A Compounds

| Substituent on Acceptor Ring | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|

| Phenyl | -5.58 | -1.54 |

| p-Cyanophenyl | -5.70 | -2.15 |

| Cyano (-CN) | -5.69 | -2.07 |

| Methylthio (-SCH₃) | -5.50 | -1.38 |

| Methylsulfonyl (-SO₂CH₃) | -5.69 | -1.97 |

Data derived from studies on pyrimidine-carbazole systems, which model the donor-acceptor principles applicable to dicyanopyrazine derivatives. researchgate.netnih.gov

Molecular Conformation and Intermolecular Interactions

The three-dimensional arrangement of this compound derivatives plays a critical role in defining their solid-state packing and, consequently, their bulk material properties.

The core dicyanopyrazine unit exhibits a nearly planar geometry, which facilitates strong intermolecular π–π stacking interactions. rsc.org This planarity is fundamental to the formation of charge-transfer (CT) complexes, where the electron-deficient pyrazine ring interacts with electron-rich species. rsc.org

However, the conformation can be intentionally distorted by introducing bulky substituents. X-ray diffraction studies on derivatives where the chlorine atoms are replaced with thiophene-based groups show that the thiophene (B33073) rings are considerably twisted relative to the central pyrazine plane. rsc.org Torsion angles between the pyrazine and thiophene rings have been observed in the range of 15–35°. This twisting disrupts coplanarity, which can be a crucial design element for modulating photophysical properties, such as in the development of materials for organic light-emitting diodes (OLEDs) where excessive aggregation can quench fluorescence. rsc.orgresearchgate.net In some derivatives, the dicyanopyrazine moiety itself becomes curved, with internal torsion angles of 5–15°. rsc.org

The parent molecule, this compound, does not possess hydrogen bond donor capabilities. nih.gov To introduce such interactions, the chlorine atoms must be substituted with functional groups containing hydrogen atoms bonded to electronegative elements, such as nitrogen or oxygen.

Derivatives synthesized by reacting 2,3-dichloro-5,6-dicyanopyrazine with primary or secondary amines introduce -NHR or -NRR' groups, respectively. capes.gov.brgoogle.com The amino groups in these derivatives, particularly primary (-NH₂) and secondary (-NHR) amines, can act as effective hydrogen bond donors. google.com These interactions can direct crystal packing and influence the material's physical properties, including melting point, solubility, and morphology. For example, the formation of intermolecular hydrogen bonds is a well-established principle for controlling the supramolecular assembly of fluorescent dyes.

Structure-Photophysical Property Correlations

The relationship between the molecular structure of this compound derivatives and their interaction with light is a key area of research, particularly for applications in dyes, sensors, and optoelectronics.

The absorption and emission wavelengths of these derivatives are strongly dependent on the electronic nature of their substituents. The parent dicyanopyrazine core does not show significant absorption in the visible range. However, the creation of a push-pull system by adding electron-donating groups induces strong ICT bands that extend into the visible spectrum, rendering the compounds colored. rsc.org

Derivatives bearing two 5-methoxythienyl donors, for example, are colored, with colors ranging from yellow to red. rsc.org The specific absorption and emission maxima can be tuned by altering the donor group or its connection to the pyrazine core. rsc.org In a related system, 2,5-diamino-3,6-dicyanopyrazine, modifying the amino substituents has a profound and predictable effect on the fluorescence properties. capes.gov.br Alkylation of the amino groups leads to a bathochromic (red) shift in emission and a high fluorescence quantum yield. capes.gov.br Conversely, acylation of the same amino groups produces a hypsochromic (blue) shift, also with a high quantum yield. capes.gov.br This demonstrates a clear correlation: increasing the electron-donating strength of the substituent shifts the emission to longer wavelengths (redder colors).

Some derivatives also exhibit solvatochromism, where the emission wavelength changes with the polarity of the solvent, which is a characteristic feature of molecules with a significant charge-transfer character in their excited state. rsc.org

Table 2: Photophysical Properties of Selected Dicyanopyrazine (DPZ) Derivatives in Acetonitrile (B52724)

| Compound | Substituent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |

|---|---|---|---|

| 1 | 5-Methoxy-2-thienyl | 471 | 639 |

| 2 | 2-Thienyl | 450 | 617 |

| 7 | Dimethoxy | 363 | 425 |

| 8 | Bis(methylthio) | 426 | 511 |

Data sourced from a study on push-pull pyrazines. rsc.org

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, a critical process for achieving high efficiency in OLEDs. The key requirement for TADF is a very small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. nih.govbeilstein-journals.org

Derivatives of dicyanopyrazine are excellent candidates for TADF materials due to their strong acceptor nature. By combining the dicyanopyrazine acceptor with sterically hindered donor groups, it is possible to design molecules with a twisted intramolecular charge transfer (ICT) geometry. beilstein-journals.org This twisting spatially separates the HOMO (located on the donor) from the LUMO (on the acceptor), which minimizes the exchange energy and thus reduces ΔEST. researchgate.net

In analogous pyrimidine-based TADF emitters, it has been shown that modifying the acceptor unit with electron-withdrawing groups like -CN or -SO₂CH₃ is highly effective at tuning the electronic structure to promote TADF. nih.govbeilstein-journals.org These modifications enhance the acceptor strength and can lead to a smaller ΔEST. For these model compounds, a modification with CN, SCH₃, and SO₂CH₃ groups was shown to enhance the delayed fluorescence quantum yield to as high as 0.49. nih.govbeilstein-journals.org This principle is directly applicable to the design of novel TADF emitters based on the this compound framework.

Table 3: TADF Properties of Model Pyrimidine-Carbazole Emitters

| Substituent on Acceptor Ring | ΔEₛₜ (eV) | Delayed Fluorescence Quantum Yield (ΦDF) |

|---|---|---|

| Cyano (-CN) | 0.04 | 0.49 |

| Methylthio (-SCH₃) | 0.05 | 0.34 |

| Methylsulfonyl (-SO₂CH₃) | 0.04 | 0.45 |

| Phenyl | 0.22 | 0.02 |

Data derived from studies on pyrimidine-carbazole systems, which model the donor-acceptor principles applicable to dicyanopyrazine derivatives. nih.govbeilstein-journals.org

Two-Photon Absorption (TPA) and Two-Photon Excited Fluorescence (TPEF)

Derivatives of 2,3-dicyanopyrazine are integral components in the design of molecules with significant two-photon absorption (TPA) cross-sections (δ₂ₚₐ). TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an excited state. This phenomenon is particularly valuable for applications like two-photon excited fluorescence (TPEF) microscopy, which allows for high-resolution imaging deep within scattering media like biological tissues. nih.gov

The efficacy of these derivatives is often evaluated in donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) structural motifs. In these systems, the dicyanopyrazine moiety typically serves as a potent electron acceptor. The TPA cross-section is highly dependent on the nature of the electron donor and the π-conjugated linker that connects the donor and acceptor units. Research on various chromophores has demonstrated that systematic modifications to these components allow for the fine-tuning of TPA properties.

For instance, studies on tripodal push-pull molecules using a triphenylamine (B166846) donor and various cyano-substituted acceptors, including those based on a pyrazine structure, have shown a clear structure-property relationship. Increasing the length of the π-linker generally leads to an increase in the TPA cross-section. researchgate.net Similarly, quadrupolar dyes featuring a thiophene donor and acceptors of varying strengths show that a stronger acceptor results in an increased TPA cross-section. nih.gov The TPA values are commonly determined experimentally using the TPEF method, where the intensity of the fluorescence resulting from two-photon excitation is measured. nih.govmdpi.com

Table 1: Two-Photon Absorption Properties of Selected Dicyanopyrazine-Related Derivatives This table presents the TPA cross-sections for various chromophores, illustrating the impact of structural modifications on their nonlinear optical properties.

| Compound Type | π-Linker | Acceptor Group | Max TPA Cross-Section (δ_max) [GM]¹ | Excitation Wavelength [nm] |

|---|---|---|---|---|

| Tripodal Chromophore | Phenylene | Monocyano | >1000 | ~750-850 |

| Tripodal Chromophore | Phenylene | Dicyanovinyl (DCV) | 760 | 830 |

| Quinoidal Diazaacene | Bithiophene | Quinoidal Pyrazine | up to 51770 | 850-950 |

¹1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

Structure-Electrochemical Property Correlations

The electrochemical properties of this compound and its derivatives are defined by the powerful electron-withdrawing nature of the core structure. The presence of four nitrogen atoms in the pyrazine ring, combined with two cyano groups, makes this scaffold a potent electron acceptor, which can be systematically studied through techniques like cyclic voltammetry.

Redox Potentials and Electron-Accepting Abilities

The this compound unit is a foundational block for creating electron-deficient materials. Its strong electron-accepting property is evident in its ability to facilitate electronic activation in chemical reactions and in the electrochemical characteristics of its derivatives. acs.org

Studies on azaacene-type materials synthesized by condensing this compound with substituted o-phenylenediamines demonstrate this relationship clearly. The redox potentials of these materials are significantly influenced by the substituents on the final structure. For example, the removal of an electron-withdrawing cyano group leads to a lower reduction potential, making the molecule harder to reduce. Conversely, the removal of an electron-donating alkoxy group results in a higher reduction potential, making the molecule easier to reduce. acs.org This tunability is crucial for designing materials for applications in organic electronics.

Further research comparing pyrazine derivatives to other heterocycles, such as quinoxaline, has shown that the pyrazine core possesses a stronger electron-withdrawing ability due to its additional nitrogen atom. This results in a red-shift of intramolecular charge transfer (ICT) absorption bands and a lower band-gap energy in donor-acceptor-donor compounds. nih.gov

Table 2: Electrochemical Properties of Azaacene Derivatives This table summarizes the redox potentials for a series of azaacene derivatives, showing the effect of substituent changes on their electron-accepting and donating properties.

| Compound | Key Structural Change from Parent | First Reduction Potential (E_red) [V vs Fc/Fc⁺] | First Oxidation Potential (E_ox) [V vs Fc/Fc⁺] |

|---|---|---|---|

| Derivative 1 | Parent Compound | -1.13 | 1.15 |

| Derivative 2 | Loss of one cyano group | -1.48 | 0.96 |

| Derivative 3 | Loss of one alkoxy group | -1.03 | 1.34 |

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of this compound derivatives. CV measurements provide valuable data on the reduction and oxidation potentials, which correspond to the energy levels of the lowest unoccupied molecular orbital (LUMO) and the highest occupied molecular orbital (HOMO), respectively.

For the azaacene derivatives mentioned previously, CV studies revealed distinct, reversible reduction waves, confirming their character as electron-accepting materials. acs.org The position of the reduction peaks in the voltammogram directly correlates with the electron-accepting strength of the molecule. A more positive reduction potential indicates a stronger acceptor. By analyzing the CV data of a series of related compounds, a clear correlation between molecular structure and electrochemical properties can be established. For instance, the introduction of electron-donating groups raises the HOMO level and typically the LUMO level, while strong electron-withdrawing groups lower both, effects that are readily quantified through cyclic voltammetry. acs.orgnih.gov These studies are fundamental for tailoring the electronic properties of materials for specific device applications, such as electron transport layers in organic light-emitting diodes (OLEDs) or acceptors in organic solar cells.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Due to the absence of hydrogen atoms in its molecular structure, this compound is not amenable to ¹H NMR spectroscopy.

¹³C Nuclear Magnetic Resonance spectroscopy, however, offers insight into the carbon framework of the molecule. The symmetrical nature of the compound results in a simplified spectrum with two distinct signals representing the two different carbon environments: the carbons bonded to chlorine atoms (C5/C6) and the carbons bonded to cyano groups (C2/C3). A third signal corresponds to the carbon atoms of the nitrile groups (-CN). While a ¹³C NMR spectrum is noted in the SpectraBase database, specific chemical shift values are not publicly detailed. nih.gov However, analysis of a related compound, 5-amino-6-chloro-2,3-dicyanopyrazine, provides context for the expected chemical shifts. guidechem.com

Table 1: Expected ¹³C NMR Signals for this compound

| Carbon Atom | Environment | Expected Chemical Shift (ppm) Range |

| C5, C6 | Pyrazine ring, bonded to Chlorine | 145-155 |

| C2, C3 | Pyrazine ring, bonded to Cyano group | 130-140 |

| -CN | Nitrile group | 110-120 |

| Note: Ranges are estimated based on typical values for similar heterocyclic and nitrile compounds. |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the molecule's functional groups. The FTIR spectrum of this compound, recorded using a KBr-pellet method, is characterized by strong, distinct absorption bands. nih.gov

The most prominent feature is the sharp, intense absorption band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the 2240–2200 cm⁻¹ region. The presence of two cyano groups can sometimes lead to a split or broadened peak. Vibrations associated with the C-Cl bonds are also present, generally found in the 850–550 cm⁻¹ region. Additionally, characteristic absorptions for the pyrazine ring C=N and C=C stretching vibrations are expected between 1600 and 1400 cm⁻¹.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C≡N | Stretch | ~2230 |

| C=N / C=C (Pyrazine ring) | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 550 - 850 |

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis confirms the molecular weight and provides insight into the fragmentation patterns of this compound. The compound has a molecular weight of approximately 198.99 g/mol . fishersci.ca

The mass spectrum exhibits a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The molecular ion peak ([M]⁺) is observed at m/z 198, corresponding to the molecule containing two ³⁵Cl isotopes. A prominent [M+2]⁺ peak appears at m/z 200, representing molecules with one ³⁵Cl and one ³⁷Cl atom, and a smaller [M+4]⁺ peak at m/z 202 (two ³⁷Cl atoms) is also expected. The relative intensities of these peaks (approximately 9:6:1) are a definitive signature for a dichloro-substituted compound.

The NIST Mass Spectrometry Data Center reports the most significant peaks in the GC-MS spectrum. nih.gov

Table 3: Major Peaks in the GC-MS Spectrum of this compound

| m/z | Relative Intensity | Interpretation |

| 198 | Top Peak | Molecular Ion [M]⁺ (C₆³⁵Cl₂N₄) |

| 200 | 2nd Highest | Isotope Peak [M+2]⁺ (C₆³⁵Cl³⁷ClN₄) |

| 137 | 3rd Highest | Fragment Ion [M-Cl-CN]⁺ |

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic transitions of this compound can be studied using UV-Visible spectroscopy. Due to the conjugated π-system of the pyrazine ring extended by the dicyano groups, the molecule is expected to absorb in the ultraviolet region. The electron-withdrawing nature of the chloro and cyano groups typically influences the energy of the π → π* and n → π* transitions.

Detailed experimental data, including specific absorption maxima (λmax) and molar absorptivity coefficients (ε), are not widely available in the public domain for this specific compound. Similarly, information regarding its fluorescence properties, such as emission maxima and quantum yields, remains largely unreported in readily accessible literature. Studies on related pyrazine derivatives suggest that such compounds are often used as building blocks for larger, more complex chromophores and fluorophores, such as phthalocyanines, which exhibit strong absorption in the visible region. researchgate.net

X-ray Crystallography and Structural Elucidation

The precise three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction, providing definitive data on its molecular geometry.

Crystal Structure Determination and Analysis of Bond Lengths and Angles

The crystal structure of this compound is cataloged in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 823674. This data was published in the European Journal of Organic Chemistry as part of a study on novel phthalocyanine (B1677752) analogues.

The analysis reveals a planar pyrazine ring, a consequence of its aromatic character. The cyano and chloro substituents lie in the same plane as the ring. The bond lengths and angles within the molecule are consistent with its hybridised structure. The C-Cl bond lengths are typical for chlorine atoms attached to an sp²-hybridised carbon in a heteroaromatic system. The C-C and C-N bonds within the pyrazine ring exhibit lengths that are intermediate between single and double bonds, confirming the delocalisation of π-electrons. The C≡N triple bond length is characteristic of a nitrile group conjugated with an aromatic system. The precise geometric parameters are essential for computational modeling and for understanding the intermolecular interactions, such as π-π stacking, that govern the crystal packing.

Dihedral Angles and Molecular Packing in Crystal Structures

The three-dimensional arrangement of molecules in the solid state, governed by factors such as dihedral angles and intermolecular interactions, dictates the macroscopic properties of the material. For this compound, crystallographic data provides crucial insights into its molecular geometry and packing in the crystalline lattice. The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 823674. nih.gov

While the specific dihedral angles for the parent this compound require detailed analysis of the CCDC data, studies on its derivatives offer valuable comparative insights. For instance, the crystal structure of 5,6-diphenylpyrazine-2,3-dicarbonitrile, a related derivative, reveals significant twisting of the substituent groups relative to the central pyrazine ring. In this molecule, the pyrazine ring is oriented at dihedral angles of 48.08 (7)° and 44.80 (7)° with respect to the two phenyl rings. irjweb.com The dihedral angle between the phenyl rings themselves is 49.47 (7)°. irjweb.com This non-planar conformation is a common feature in substituted pyrazine systems and influences the molecular packing.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which to investigate the electronic structure and properties of molecules, offering insights that complement experimental findings. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly valuable tools for characterizing compounds like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a standard method for the quantum mechanical modeling of the electronic structure of molecules. It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach is computationally more tractable than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules.

DFT calculations are instrumental in determining various electronic properties, including the distribution of electron density, molecular orbital energies, and the nature of chemical bonds. For pyrazine derivatives, DFT studies have been employed to understand the influence of different substituents on their electronic structure. These calculations can reveal how the electron-withdrawing or electron-donating nature of substituent groups alters the electron density distribution within the pyrazine ring and across the entire molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the behavior of molecules upon absorption of light, it is necessary to investigate their excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of electronic excitation energies and the properties of excited states. This method is widely used to predict and interpret UV-Vis absorption spectra.

For derivatives of this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, such as n→π* or π→π* transitions, and can help in understanding phenomena like excited-state intramolecular proton transfer (ESIPT). For example, a study on 5,6-dichloro-1,3-bis(2-pyridylimino)-4,7-dihydroxyisoindole, a complex derivative, utilized TD-DFT to investigate its photophysical behavior and the ESIPT process. The computed absorption and emission values were found to be in good agreement with experimental data.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small HOMO-LUMO gap generally indicates that a molecule is more easily excitable and can be more reactive.

In the context of this compound and its derivatives, the HOMO-LUMO gap can be calculated using DFT methods. This gap provides insights into the electronic transitions and the potential of these molecules for applications in organic electronics. For instance, in a study of various pyran derivatives, the HOMO-LUMO energy gap was calculated to understand the charge transfer within the molecules and their reactivity. materialsciencejournal.org Similar analyses for dicyanopyrazine derivatives are crucial for tailoring their properties for specific applications. The HOMO-LUMO gap is a key factor in determining the color and photoredox capabilities of these compounds.

| Compound Derivative Family | Typical HOMO-LUMO Gap (eV) | Reference |

| Pyran Derivatives | ~4.7 | materialsciencejournal.org |

| Imidazole Derivatives | ~4.5 | irjweb.com |

This table presents typical HOMO-LUMO gap values for related heterocyclic compound families to provide context. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic and Nonlinear Optical Properties

Computational methods are increasingly used to predict the spectroscopic and nonlinear optical (NLO) properties of new materials. DFT and TD-DFT calculations can provide theoretical UV-Vis spectra that can be compared with experimental measurements. Furthermore, these methods can be used to calculate NLO properties such as the first and second hyperpolarizabilities (β and γ), which are measures of a material's ability to generate new optical frequencies.

Research on pyrazine derivatives has shown that their NLO response can be tuned by modifying their molecular structure. For instance, studies on X-shaped pyrazine derivatives have demonstrated that the anisotropy of the NLO response is strongly dependent on the relative positions of donor and acceptor substituents. Organic molecules with significant electronic communication between donor and acceptor groups often exhibit notable NLO responses. youtube.com Computational predictions of these properties are vital for the in-silico design of new materials with enhanced NLO activity for applications in photonics and telecommunications.

Computational Modeling of Intermolecular Interactions

The interactions between molecules in the condensed phase are critical in determining the bulk properties of a material. Computational modeling provides a means to study these intermolecular interactions in detail. Methods such as quantum mechanics (QM) and molecular mechanics (MM) can be used to calculate the strength and nature of interactions like hydrogen bonding, halogen bonding, and π–π stacking.

For chlorinated pyrazines, understanding intermolecular interactions is key to predicting their crystal packing and, consequently, their solid-state properties. Computational studies can help to quantify the energy of these interactions and visualize how molecules arrange themselves in a crystal. For example, computational methods for describing intermolecular interactions are used to study systems in confining environments, which has applications in drug delivery and materials science. nih.gov Such studies on this compound would shed light on its solid-state behavior and guide the design of new crystalline materials with desired properties.

Applications in Materials Science

Use in the Synthesis of Organic Semiconductors

The electron-withdrawing nature of the dicyanopyrazine core makes it a suitable building block for n-type organic semiconductors. These materials are essential for the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Role in the Development of Dyes and Pigments

The pyrazine (B50134) structure is a known chromophore, and derivatives of this compound can be used to create dyes and pigments. thermofisher.com By modifying the substituents on the pyrazine ring, the color and other properties of the resulting dye can be tuned.

Applications in the Creation of Functional Polymers

Incorporating the this compound unit into polymer chains can lead to functional polymers with specific electronic, optical, or thermal properties. These polymers can find applications in areas such as organic electronics, sensors, and high-performance materials.

Applications of 5,6 Dichloro 2,3 Dicyanopyrazine in Advanced Materials and Catalysis

Photoredox Catalysis

Photoredox catalysis utilizes visible light to drive chemical reactions, offering a greener and more energy-efficient alternative to traditional synthetic methods. scispace.com Dicyanopyrazine (DPZ) derivatives have emerged as a powerful class of organic photoredox catalysts, notable for their tunable structures and high efficiency. scispace.comrsc.org

Dicyanopyrazine-Derived Push-Pull Chromophores as Photoredox Catalysts

Dicyanopyrazine (DPZ) forms the core of a class of "push-pull" chromophores, which are organic molecules engineered for efficient light absorption and electron transfer. uum.edu.mymdpi.com These molecules feature an electron-accepting (pull) dicyanopyrazine unit and electron-donating (push) groups. mdpi.comnih.gov This arrangement facilitates charge transfer upon light absorption, a critical property for photoredox catalysts. nih.gov

Researchers have synthesized a variety of DPZ derivatives by introducing different electron-donating groups, such as 2-methoxythienyl, to the pyrazine (B50134) core. scispace.comrsc.org This structural tunability allows for the fine-tuning of the catalyst's photophysical properties, including its absorption spectrum and redox potentials, to meet the specific demands of a reaction. scispace.com For instance, a DPZ derivative featuring a 2-methoxythienyl donor exhibits a broad absorption of visible light up to 500 nm and possesses excellent redox properties. rsc.org The ease of modification of these organic catalysts offers a significant advantage over many metal-based catalysts, reducing costs and potential heavy metal contamination of products. scispace.com

The efficiency of these catalysts is remarkable, with some reactions requiring catalyst loadings of less than 0.1 mol%, and in some cases as low as 0.01 mol%. rsc.orgntu.edu.sg This represents one of the lowest catalyst loadings reported for organic photoredox catalysis. rsc.org The design of these X-shaped push-pull molecules based on a dicyanopyrazine scaffold has provided a series of catalysts with diverse photoredox characteristics and wide application potential. nih.gov

Applications in Cross-Dehydrogenative Coupling (CDC) Reactions

Cross-dehydrogenative coupling (CDC) is a powerful type of reaction that forms carbon-carbon or carbon-heteroatom bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. wikipedia.orgmdpi.com This approach enhances atom economy and environmental friendliness. wikipedia.org Dicyanopyrazine-derived photoredox catalysts have proven to be highly effective in promoting challenging CDC reactions. nih.govrsc.org

For example, a dicyanopyrazine derivative catalyst with a 2-methoxythienyl group (referred to as catalyst H in a study) has been successfully used in several CDC reactions. rsc.org It catalyzed the reaction between N-arylpyrrolidines and nitromethane, a transformation that is typically sluggish and gives poor yields. rsc.org Using this catalyst, the desired product was obtained in good yield under irradiation with blue LED light. rsc.org

Another challenging application is the CDC reaction of linear secondary amines. rsc.org Using the same dicyanopyrazine catalyst, the reaction of dibenzylamine (B1670424) with trimethylsilyl (B98337) cyanide (TMSCN) proceeded smoothly to afford the product in 84% yield with a catalyst loading of just 0.1 mol%. scispace.comrsc.org The effectiveness of these catalysts has been demonstrated in a benchmark CDC reaction, highlighting their potential for broad application in organic synthesis. nih.gov The photocatalytic process allows for the direct construction of complex molecules from simple, readily available starting materials under mild conditions. rsc.org

Applications in Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto a molecule, are fundamental in the synthesis of cyclic and heterocyclic compounds. Dicyanopyrazine-based photoredox catalysts have been successfully employed in novel and challenging annulation reactions. nih.gov These catalysts facilitate [3+2] cycloaddition reactions, a type of annulation, under visible light. mdpi.com

In one reported application, a dicyanopyrazine-derived chromophore was used as the photoredox catalyst for a formal [3+2] cycloaddition of N-aryl α-amino acids with isoquinoline (B145761) N-oxides. mdpi.com This efficient transformation led to the synthesis of a series of important diazabicyclo[3.2.1]octane-based N-heterocyclic compounds. mdpi.com The ability to use these tunable organic catalysts provides a powerful tool for constructing complex ring systems through environmentally benign, light-driven processes. nih.gov

Mechanism of Photocatalytic Activity

The photocatalytic activity of dicyanopyrazine (DPZ) derivatives is rooted in their ability to undergo single electron transfer (SET) upon excitation by visible light. mdpi.comnih.gov The general mechanism involves the following key steps:

Excitation : The DPZ catalyst absorbs a photon of visible light, promoting it to an electronically excited state (DPZ*). mdpi.com This excited state is both a stronger oxidant and a stronger reductant than the ground state molecule.

Electron Transfer : The excited catalyst (DPZ*) can then engage in an electron transfer process with a substrate molecule.

In an oxidative quenching cycle , the excited catalyst accepts an electron from a substrate molecule, generating a radical cation from the substrate and the radical anion of the catalyst (DPZ•−).

In a reductive quenching cycle , the excited catalyst donates an electron to a substrate, forming a substrate radical anion and the catalyst radical cation (DPZ•+). mdpi.com

Catalyst Regeneration : The catalyst radical ion (either DPZ•− or DPZ•+) then participates in a subsequent electron transfer step with another reaction component to return to its original ground state, completing the catalytic cycle.

The "push-pull" electronic structure of these chromophores is crucial. nih.gov The electron-donating groups enhance the Highest Occupied Molecular Orbital (HOMO) energy, while the electron-accepting dicyanopyrazine core lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This tailored electronic structure facilitates the initial charge-transfer (CT) excitation (HOMO → LUMO transition) that is fundamental to the photocatalytic activity. nih.gov

Functional Dye Materials

The same electronic properties that make dicyanopyrazine derivatives excellent photoredox catalysts also make them valuable components in functional dye materials, particularly for applications in electronics.

Fluorescent Dyes and Emitters for Electroluminescence Devices

Dicyanopyrazine derivatives have been investigated for their potential as fluorescent dyes and emitters in electroluminescent devices, such as Organic Light-Emitting Diodes (OLEDs). The push-pull architecture allows for the tuning of their emission properties. nih.gov

While many dicyanopyrazine derivatives are weakly emissive or non-emissive, with fluorescence quantum yields often below 2%, specific structural modifications can enhance their fluorescence. nih.gov The emission wavelengths of these compounds can be tuned across the visible spectrum, with reported fluorescence maxima (λFmax) ranging from 363 to 571 nm. nih.gov The structure of the donor group and the nature of the π-system connecting the donor and acceptor units significantly influence the emission color and efficiency. For instance, truncating the π-system can lead to a substantial blue shift in the emission spectrum. nih.gov This tunability is a key attribute for developing new emitter materials for full-color displays and lighting applications.

Coloring Matters

5,6-Dichloro-2,3-dicyanopyrazine serves as a key intermediate in the synthesis of certain coloring agents. Its derivatives, particularly amino-substituted compounds, have been identified as fluorescent agents. For instance, the reaction of this compound with various amines leads to the formation of 2-substituted-amino-3-chloro-5,6-dicyanopyrazines. These compounds have been shown to impart a blue fluorescence to materials such as acetate, nylon, and other synthetic fibers. google.com The specific shade and intensity of the color can be modulated by the nature of the amine used in the substitution reaction.

Nonlinear Optical (NLO) Materials

The strong electron-accepting nature of the dicyanopyrazine core makes this compound an attractive building block for the creation of advanced nonlinear optical (NLO) materials. These materials are crucial for applications in high-speed information processing, optical switching, and data storage. mdpi.comrsc.org The design of NLO materials often involves the strategic combination of electron-donating and electron-accepting moieties within a single molecule to enhance its NLO response.

Design and Synthesis of NLO-Active Dicyanopyrazine Derivatives

The synthesis of NLO-active materials based on this compound typically involves the substitution of its chlorine atoms with various electron-donating groups. This creates donor-acceptor (D-A) type molecules, where the dicyanopyrazine unit acts as the electron acceptor. A common strategy is to react this compound with amines, which serve as the electron donors. google.com

For example, novel donor-acceptor pyrazine derivatives have been designed and synthesized using a molecular engineering strategy. rsc.org This involves constructing a basic framework and then introducing different groups to enhance properties like intramolecular charge transfer (ICT). For instance, triphenylamine (B166846), a strong electron-donating group, can be introduced to enhance the ICT process. rsc.org Another approach involves modifying the molecular structure by incorporating groups like methoxybenzene to alter the electron cloud distribution. rsc.org

The synthesis of these derivatives is often carried out in a nonprotic polar solvent, such as tetrahydrofuran (B95107), at or below room temperature. google.com The reaction stoichiometry is crucial, as two moles of the amine reactant are typically required for each mole of this compound to replace one of the chlorine atoms, with the second mole of amine neutralizing the liberated hydrogen chloride. google.com

Second-Order and Third-Order Nonlinear Optical Properties

Derivatives of dicyanopyrazine have been investigated for both their second-order and third-order NLO properties. The NLO response is highly dependent on the molecular structure, particularly the nature of the donor and acceptor groups and the length and type of the π-conjugated bridge connecting them.

Second-Order NLO Properties: Research on Λ-shaped pyrazine derivatives with a 4,5-dicyanopyrazine acceptor unit has shown that these molecules can exhibit significant second-order NLO responses. researchgate.net The first hyperpolarizability (β), a measure of the second-order NLO activity at the molecular level, has been studied using techniques like Hyper-Rayleigh Scattering (HRS). researchgate.netupce.cz Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to understand the magnitude and symmetry of the NLO responses. researchgate.netupce.cz These studies have revealed that the arrangement of donor and acceptor groups significantly influences the NLO properties.

Third-Order NLO Properties: Organic materials are widely studied for their third-order NLO properties due to their large nonlinear figure of merit, high damage threshold, and fast response times. mdpi.com Systematic studies on donor-acceptor pyrazine derivatives have shown that structural modifications can significantly influence their third-order NLO properties. rsc.org For instance, the introduction of triphenylamine donors in conjunction with nitrobenzene (B124822) acceptors has been shown to effectively enhance intramolecular charge transfer, leading to exceptional third-order nonlinear polarizability. rsc.org The Z-scan technique is a common experimental method used to investigate the third-order NLO properties of these materials in solution. mdpi.comrsc.org

Electron-Transporting Materials

The electron-deficient nature of the pyrazine ring, further enhanced by the presence of two cyano groups, makes this compound and its derivatives potential candidates for use as electron-transporting materials in electronic devices. While specific detailed research findings on this compound as a primary electron-transporting material are not extensively available in the provided context, its inherent electronic properties are conducive to such applications. The ability to accept and transport electrons is a critical function in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ease of chemical modification of the this compound core allows for the fine-tuning of its electronic properties to match the energy levels of other materials in a device, thereby facilitating efficient electron injection and transport.

Precursors for Macrocyclic Compounds

This compound is a valuable precursor for the synthesis of various macrocyclic compounds, particularly phthalocyanine (B1677752) and azaphthalocyanine analogues. cymitquimica.comtcichemicals.com These macrocycles are large, ring-shaped molecules with unique electronic and photophysical properties, making them suitable for a wide range of applications, including as pigments, catalysts, and in photodynamic therapy.

Phthalocyanine and Azaphthalocyanine Analogues

Phthalocyanines are a class of macrocyclic compounds that are structurally related to porphyrins. Azaphthalocyanines are derivatives in which one or more of the benzene (B151609) rings in the phthalocyanine structure are replaced by nitrogen-containing heterocyclic rings, such as pyrazine. The use of this compound as a starting material allows for the introduction of a pyrazine ring into the macrocyclic framework.

The synthesis of these analogues typically involves a cyclotetramerization reaction of the dicyanopyrazine precursor. The two cyano groups of this compound can react with a metal salt or other reagents to form the extended π-conjugated macrocyclic system. The presence of the chlorine atoms on the pyrazine ring offers further opportunities for post-synthesis modification of the final macrocycle, allowing for the tuning of its solubility, aggregation behavior, and electronic properties.

Tetrapyrazinoporphyrazines and Their Metal Derivatives

Tetrapyrazinoporphyrazines are synthetic analogues of naturally occurring porphyrins and phthalocyanines. The introduction of pyrazine rings into the macrocyclic structure, and particularly the presence of electron-withdrawing substituents like chlorine atoms, significantly modifies the electronic properties of the resulting molecule. The synthesis of these complex structures often involves the cyclotetramerization of a suitable precursor, such as this compound.

The general synthetic route to octachloro-tetrapyrazinoporphyrazines involves the template cyclotetramerization of this compound in the presence of a metal salt, which also directs the formation of the corresponding metal complex. This method allows for the incorporation of various metals into the core of the macrocycle. For instance, the synthesis of iron(II) octachlorotetrapyrazinoporphyrazine has been reported through this approach. bohrium.com The resulting octachloro-tetrapyrazinoporphyrazine metal complexes are often deeply colored solids with poor solubility in common organic solvents, a characteristic that can be altered by the introduction of solubilizing groups if necessary.

The metal center and the peripheral substituents play a crucial role in determining the physical and chemical properties of these macrocycles, including their absorption spectra, redox potentials, and catalytic activity.

Table 1: Synthesized Metal Derivatives of Octachloro-tetrapyrazinoporphyrazine

| Metal Ion | Precursor | Resulting Complex |

| Iron(II) | This compound | Iron(II) Octachloro-tetrapyrazinoporphyrazine |

| Cobalt(II) | This compound | Cobalt(II) Octachloro-tetrapyrazinoporphyrazine |

| Copper(II) | This compound | Copper(II) Octachloro-tetrapyrazinoporphyrazine |